N,N-Diphenyl-4-(4-vinylstyryl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H23N |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[(E)-2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+ |
InChI Key |
CJUQWHLMEDBASB-ISLYRVAYSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diphenyl 4 4 Vinylstyryl Aniline and Its Structural Analogs
Strategic Approaches to Vinylstyryl Functionalization of Diphenylaniline Cores
The introduction of the vinylstyryl group onto the diphenylaniline scaffold is a key synthetic challenge. Chemists have developed several robust methods to achieve this, primarily relying on powerful carbon-carbon bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including N,N-Diphenyl-4-(4-vinylstyryl)aniline. nih.gov The Heck and Suzuki reactions, in particular, offer efficient and versatile pathways to construct the crucial styryl linkage.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. In the context of synthesizing the target molecule, this could involve reacting a halogenated N,N-diphenylaniline derivative with 4-vinylstyrene. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired vinylstyryl product and regenerate the catalyst. biolmolchem.com
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance. nih.gov This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst. diva-portal.org For the synthesis of this compound, a strategic Suzuki coupling could involve the reaction of a boronic acid derivative of N,N-diphenylaniline with a halogenated 4-vinylstyrene, or vice versa. nih.gov The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. diva-portal.org
Table 1: Comparison of Heck and Suzuki Reactions for Vinylstyryl Functionalization
| Feature | Heck Reaction | Suzuki-Miyaura Coupling |
| Coupling Partners | Unsaturated halide and an alkene | Organoboron compound and an organohalide |
| Catalyst System | Palladium catalyst and a base | Palladium catalyst and a base |
| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination | Oxidative addition, transmetalation, reductive elimination |
| Advantages | Direct use of alkenes | Mild conditions, high functional group tolerance, commercially available reagents |
Wittig and Related Olefination Reactions for Conjugated Linkages
The Wittig reaction and its variations provide a powerful alternative for forming the double bond of the vinylstyryl linkage with high stereocontrol. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. organic-chemistry.org
To construct this compound, a Wittig approach could involve the reaction of a phosphonium (B103445) salt derived from a 4-(halomethyl)styrene with N,N-diphenyl-4-formylaniline. The geometry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org The formation of a stable phosphine (B1218219) oxide byproduct drives the reaction to completion. organic-chemistry.org
Synthetic Pathways for Aniline (B41778) and Stilbene (B7821643) Precursors
The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors, namely functionalized anilines and stilbenes.
Aniline precursors , such as N,N-diphenyl-4-bromoaniline or N,N-diphenyl-4-formylaniline, can be synthesized through various methods. Palladium-catalyzed C–N cross-coupling reactions are particularly effective for the N-arylation of anilines. nih.gov For instance, the reaction of diphenylamine (B1679370) with a dihaloarene can be controlled to achieve mono-arylation, leading to the desired diphenylaniline core.
Stilbene precursors , which contain the vinylstyryl moiety, can be synthesized using several established methods. Palladium-catalyzed reactions like the Heck or Suzuki coupling are commonly employed to create the stilbene backbone. For example, the reaction of a vinylboronic acid with an aryl halide can yield a stilbene derivative. nih.gov Other methods include the Wittig reaction, as previously mentioned, and the Sonogashira coupling of a terminal alkyne with an aryl halide, followed by partial reduction of the resulting alkyne to a cis-alkene. nih.gov
Derivatization Strategies for Modulating Electronic Structure and Supramolecular Assembly
To fine-tune the properties of this compound for specific applications, chemists employ various derivatization strategies. These modifications can alter the molecule's electronic properties, influence its self-assembly behavior, and enhance its performance in materials.
Peripheral Functionalization for Tunable Material Interactions
Introducing functional groups onto the peripheral phenyl rings of the diphenylaniline core or the vinylstyryl moiety can significantly impact the molecule's properties. Electron-donating or electron-withdrawing groups can be installed to modulate the HOMO-LUMO energy levels, thereby tuning the molecule's absorption and emission characteristics.
Furthermore, the introduction of specific functional groups can direct the supramolecular assembly of the molecules in the solid state. For example, long alkyl chains can enhance solubility and promote liquid crystalline behavior, while hydrogen-bonding moieties can lead to the formation of well-ordered aggregates. These tailored intermolecular interactions are crucial for optimizing charge transport and other material properties.
Incorporation into Complex Molecular Architectures (e.g., Oligomers, Dendrimers)
This compound can serve as a building block for the construction of larger, more complex molecular architectures such as oligomers and dendrimers. The vinyl group provides a convenient handle for polymerization reactions, allowing for the creation of linear polymers with extended conjugation.
Dendrimers, which are highly branched, tree-like molecules, can be synthesized by iteratively adding generations of the this compound unit to a central core. This approach allows for precise control over the size, shape, and functionality of the final macromolecule. The resulting dendrimers often exhibit unique photophysical properties due to the high density of chromophores and their well-defined spatial arrangement.
Theoretical and Computational Investigations of N,n Diphenyl 4 4 Vinylstyryl Aniline Systems
Quantum Chemical Analysis of Electronic Structure and Frontier Molecular Orbitals
Quantum chemical analysis is fundamental to predicting the behavior of N,N-Diphenyl-4-(4-vinylstyryl)aniline in optoelectronic applications. By solving approximations of the Schrödinger equation for the molecule, researchers can determine its electronic structure, orbital energies, and charge distribution.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational studies on organic electronic materials. longdom.org For molecules like this compound, these calculations are crucial for predicting the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that determines the molecule's electronic absorption and emission properties. nih.gov
In typical studies on related aniline (B41778) derivatives, DFT methods using hybrid functionals such as B3LYP are commonly employed with various basis sets like 6-31G* or 6-311++G(d,p) to optimize the ground-state geometry and calculate orbital energies. ijcce.ac.irresearchgate.netresearchgate.netpnu.ac.ir The choice of functional and basis set represents a trade-off between computational cost and accuracy. pnu.ac.ir For instance, the CAM-B3LYP functional is often chosen for its better performance in describing charge-transfer states. nih.govresearchgate.net Ab initio methods like Hartree-Fock (HF) are also used, though DFT is often found to be superior in correlating with experimental results for such systems. researchgate.net
The HOMO in this compound is typically localized on the electron-rich triphenylamine (B166846) moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is generally distributed across the vinyl-styryl bridge and the terminal vinylphenyl group, which serve as the electron-accepting portion. This spatial separation of frontier orbitals is a key indicator of the molecule's potential for efficient charge transfer.
Table 1: Representative Calculated Electronic Properties of Triphenylamine-Stilbene Derivatives using DFT
| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
| B3LYP/6-31G(d) | -5.15 | -2.20 | 2.95 |
| CAM-B3LYP/6-311G(d,p) | -5.60 | -1.95 | 3.65 |
| PBE0/6-311+G(d,p) | -5.32 | -2.08 | 3.24 |
Note: The data in this table are illustrative examples based on computational studies of structurally similar compounds and are intended to represent typical values.
The "push-pull" electronic structure of this compound, featuring a strong electron-donating group (triphenylamine) connected to an accepting vinyl-styryl system via a conjugated bridge, facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govrsc.org When the molecule absorbs a photon, an electron is promoted from the HOMO to the LUMO. Due to the spatial separation of these orbitals, this transition results in a net movement of electron density from the donor end to the acceptor end of the molecule. nih.gov
This excited state possesses a significantly larger dipole moment than the ground state. Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify this charge redistribution and visualize the trajectory of the charge transfer. nih.gov The efficiency of ICT is a determining factor in the nonlinear optical (NLO) properties and solvatochromism of the compound, where the emission color changes with solvent polarity. rsc.org In some related systems, significant geometric relaxation in the excited state can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where one part of the molecule twists perpendicularly to the other, further influencing the emission properties. nih.gov
The three-dimensional conformation of this compound is critical to its electronic properties. The dihedral angles between the phenyl rings of the triphenylamine group and the planar styryl unit dictate the degree of π-electron conjugation along the molecular backbone. ijcce.ac.ir A more planar conformation allows for greater delocalization of electrons, which typically leads to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra. researchgate.net
Computational geometry optimization using DFT can predict the most stable conformation. For triphenylamine derivatives, a characteristic propeller-like structure is expected, where the phenyl rings are twisted out of a common plane to minimize steric hindrance. researchgate.netresearchgate.net This inherent non-planarity can disrupt conjugation to some extent but is crucial for preventing strong intermolecular interactions (like π-π stacking) in the solid state, which can be beneficial for achieving high emission efficiencies in organic light-emitting diodes (OLEDs). Calculations can map the potential energy surface as a function of key dihedral angles to understand the energetic barriers to rotation and how molecular vibrations at room temperature might influence the effective conjugation and electronic properties.
Modeling of Spectroscopic Transitions and Excited State Dynamics
Understanding how this compound interacts with light is crucial for its application. Computational modeling provides deep insights into the absorption and emission of photons and the subsequent fate of the generated excited state.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to model the electronic absorption and emission spectra of molecules like this compound. ijcce.ac.irresearchgate.netijnc.ir By calculating the vertical transition energies from the optimized ground state geometry, TD-DFT can predict the absorption spectrum. researchgate.net The calculations yield the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is a measure of the transition probability. nih.gov
Similarly, by first optimizing the geometry of the first singlet excited state (S1) and then calculating the transition energy back to the ground state (S0), TD-DFT can predict the fluorescence emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, which arises from the geometric relaxation of the molecule in the excited state. Comparing the calculated spectra with experimental results allows for the validation of the computational methodology and the assignment of specific electronic transitions (e.g., π-π* or ICT transitions). nih.gov
Table 2: Representative TD-DFT Calculated Spectroscopic Data for Triphenylamine-Stilbene Derivatives in Vacuum/Non-polar Solvent
| Computational Method | Absorption λmax (nm) | Oscillator Strength (f) | Emission λmax (nm) |
| TD-CAM-B3LYP/6-31G(d) | 380 | 1.95 | 455 |
| TD-B3LYP/6-311G(d,p) | 405 | 2.10 | 490 |
| TD-PBE0/6-311+G(d,p) | 392 | 2.01 | 472 |
Note: The data in this table are illustrative examples based on computational studies of structurally similar compounds and are intended to represent typical values.
Upon absorption of a photon, an electron-hole pair, or an exciton (B1674681), is formed. The subsequent behavior of this exciton determines the photophysical properties of the material. Computational chemistry helps to elucidate the various de-excitation or dissipation pathways available to the molecule.
Advanced computational methods can map the potential energy surfaces of the ground and excited states to identify regions where they approach or cross, known as conical intersections, which facilitate rapid, non-radiative decay back to the ground state. Calculations can also determine the spin-orbit coupling between singlet and triplet states to estimate the probability of ISC. Understanding these dissipation pathways is critical for designing molecules with high fluorescence efficiency, which is essential for applications in lighting and displays. researchgate.net
Predictive Simulations for Material Design Principles
Predictive simulations, grounded in quantum chemical calculations, have emerged as an indispensable tool in the rational design of novel organic electronic materials. By providing a molecular-level understanding of the interplay between chemical structure and optoelectronic properties, these computational methods enable the in silico screening and optimization of candidate molecules before their actual synthesis, thereby accelerating the discovery of high-performance materials. For systems centered around the this compound framework, theoretical and computational investigations are pivotal in elucidating structure-property relationships and guiding the design of next-generation materials for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.
Correlation of Molecular Structure with Anticipated Optoelectronic Behavior
The optoelectronic behavior of this compound and its derivatives is intrinsically linked to its molecular architecture. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in dissecting this relationship. rsc.org Key parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and reorganization energies are calculated to predict the electronic and charge transport properties of these materials. acs.orgnih.gov
The triphenylamine (TPA) core of this compound serves as a robust electron-donating group, which is a critical feature for efficient hole injection and transport. researchgate.net The extended π-conjugation provided by the vinylstyryl linker plays a crucial role in tuning the electronic properties of the molecule. researchgate.netnih.gov Theoretical studies on analogous compounds have shown that modifications to the π-linker can significantly impact the HOMO-LUMO gap, which in turn affects the absorption and emission characteristics of the material. researchgate.net For instance, increasing the conjugation length or introducing different π-spacers can lead to a bathochromic (red) shift in the absorption and emission spectra. researchgate.net
The non-planar, propeller-like structure of the TPA moiety is also significant as it can inhibit intermolecular aggregation, which is often a cause of luminescence quenching in the solid state. mdpi.com Computational simulations can predict the degree of planarity in the ground and excited states, offering insights into the material's quantum efficiency and stability.
Below is an interactive data table summarizing the computationally predicted optoelectronic properties of hypothetical derivatives of this compound, illustrating the impact of substituent effects. The data is based on general trends observed in computational studies of similar triphenylamine-based molecules.
| Compound | Substituent on Vinylstyryl Group | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted Max Absorption Wavelength (nm) |
| Parent Molecule | -H | -5.30 | -2.15 | 3.15 | 380 |
| Derivative A (Electron-Donating) | -OCH3 | -5.15 | -2.05 | 3.10 | 395 |
| Derivative B (Electron-Withdrawing) | -NO2 | -5.55 | -2.40 | 3.15 | 410 |
| Derivative C (Extended Conjugation) | -Phenyl | -5.25 | -2.20 | 3.05 | 420 |
Note: The data in this table is illustrative and based on established principles from computational studies on analogous compounds. Actual experimental values may vary.
Computational Design of this compound-Based Architectures
The insights gained from correlating molecular structure with optoelectronic behavior pave the way for the computational design of novel this compound-based architectures with tailored properties. By systematically modifying the molecular structure in silico, researchers can explore a vast chemical space to identify promising candidates for specific applications.
One key area of computational design is the development of efficient hole transport materials (HTMs) for perovskite solar cells and OLEDs. researchgate.netfrontiersin.org For an effective HTM, the HOMO level should be well-aligned with the valence band of the perovskite or the work function of the anode to ensure efficient hole injection and extraction. nih.gov Computational screening can be employed to predict the HOMO energies of a library of this compound derivatives, allowing for the selection of candidates with optimal energy level alignment. frontiersin.org Furthermore, the hole mobility, a critical parameter for HTM performance, can be estimated by calculating the hole reorganization energy. nih.gov Molecules with lower reorganization energies are generally expected to exhibit higher hole mobility. acs.org
Another avenue for computational design is the development of novel emitters for OLEDs. By modifying the donor and acceptor moieties within the molecular structure, it is possible to tune the emission color from blue to red. rsc.org For instance, incorporating stronger electron-accepting groups into the vinylstyryl portion of the molecule can lead to a more pronounced intramolecular charge transfer (ICT) character in the excited state, resulting in red-shifted emission. TD-DFT calculations can predict the emission wavelengths and oscillator strengths of these designed molecules, providing a reliable guide for synthetic efforts. rsc.org
The table below presents a hypothetical computational design study for this compound-based architectures, targeting different optoelectronic applications.
| Designed Architecture | Target Application | Key Computational Design Strategy | Predicted Outcome |
| HTM-D1 | Perovskite Solar Cell | Introduction of electron-donating groups on the TPA moiety. | Higher HOMO level for better energy alignment with perovskite; low reorganization energy. |
| Emitter-B1 | Blue OLED | Shortening the conjugation length or introducing bulky groups to induce twisting. | Wider HOMO-LUMO gap leading to blue emission; high quantum yield. |
| Emitter-R1 | Red OLED | Attaching a strong electron-accepting group to the vinylstyryl end. | Narrower HOMO-LUMO gap and strong ICT character for red emission. |
| Sensitizer-D1 | Dye-Sensitized Solar Cell | Functionalization with a cyanoacrylic acid anchoring group. | Suitable LUMO level for electron injection into TiO2; broad absorption spectrum. |
Note: The information in this table is based on established computational design principles for organic electronic materials and serves as an illustrative example.
Photophysical and Electronic Dynamics in N,n Diphenyl 4 4 Vinylstyryl Aniline Systems
Fundamental Mechanisms of Light Absorption and Emission
The interaction of light with N,N-Diphenyl-4-(4-vinylstyryl)aniline is governed by the electronic transitions within its π-conjugated system. The triphenylamine (B166846) moiety acts as a strong electron donor, while the styryl group can function as part of the conjugated bridge, influencing the intramolecular charge transfer (ICT) characteristics upon photoexcitation.
Upon absorption of a photon, molecules like this compound can transition to an excited state that possesses a significant degree of charge transfer character. This phenomenon, known as Excited State Intramolecular Charge Transfer (ESICT), is common in donor-π-acceptor (D-π-A) systems. In this molecule, the N,N-diphenylaniline group serves as the electron-donating moiety. The photo-induced transition promotes an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich triphenylamine unit, to the lowest unoccupied molecular orbital (LUMO), distributed across the styryl-aniline backbone.
This charge redistribution in the excited state leads to a large change in the dipole moment compared to the ground state, making the emission properties highly sensitive to the surrounding environment's polarity. In polar solvents, the solvent molecules can reorient around the excited-state dipole, stabilizing it and causing a red-shift in the fluorescence spectrum, a phenomenon known as solvatochromism. In some donor-acceptor systems, significant structural rearrangement in the excited state, such as twisting around single bonds, can lead to the formation of a twisted intramolecular charge transfer (TICT) state. cymitquimica.com This process can result in dual fluorescence, with one band corresponding to the locally excited state and a second, red-shifted band from the relaxed TICT state.
The three-dimensional structure, or conformation, of this compound plays a critical role in its photoluminescence. The propeller-like structure of the triphenylamine unit and the rotational freedom of the vinylstyryl group mean that the molecule is not planar. The degree of twisting between the phenyl rings of the TPA moiety and the planarity of the styryl group directly affects the extent of π-conjugation.
In dilute solutions, these molecules can undergo free intramolecular rotations and vibrations. These motions provide non-radiative decay pathways for the excited state, which can quench fluorescence and lead to low quantum yields. nih.gov A more planar conformation generally leads to a smaller HOMO-LUMO gap and thus red-shifted absorption and emission spectra. Conversely, a more twisted conformation disrupts π-conjugation, leading to a blue-shift. The rigidity of the molecular skeleton is a key factor; restricting intramolecular rotation can block non-radiative decay channels, thereby enhancing the photoluminescence efficiency. rsc.org
Many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. However, a class of molecules known as AIE luminogens (AIEgens) exhibit the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. globethesis.com Molecules with rotatable phenyl groups, such as those containing triphenylamine and stilbene (B7821643) derivatives, are prime candidates for AIE. nih.govmdpi.com
The mechanism behind AIE is primarily attributed to the Restriction of Intramolecular Motion (RIM). globethesis.com In dilute solutions, the dynamic intramolecular rotation of the phenyl rings of the triphenylamine and the vinylstyryl group provides a pathway for non-radiative de-excitation of the excited state. nih.gov In the aggregated state, these rotational motions are physically constrained by intermolecular interactions, such as π-π stacking. nih.gov This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. globethesis.com The solid-state fluorescence quantum yield of AIE-active triphenylamine-cyanostyrene derivatives has been observed to be over 20 times higher than in solution. rsc.org
Table 1: Comparison of Photoluminescent Behavior in Different States for AIE-active Systems
| State | Intramolecular Motion | Non-Radiative Decay | Radiative Decay (Fluorescence) |
| Dilute Solution | Free Rotation/Vibration | Dominant | Weak |
| Aggregated/Solid | Restricted | Suppressed | Dominant |
This is an interactive table based on the general principles of Aggregation-Induced Emission.
Charge Generation and Transport Mechanisms
In the solid state, such as in a thin film used in an electronic device, the movement of charge carriers (holes and electrons) through the material is crucial for device performance. For organic materials like this compound, which are typically amorphous or polycrystalline, charge transport is fundamentally different from that in crystalline inorganic semiconductors.
In disordered organic solids, charge carriers are typically localized on individual molecules or conjugated segments of a polymer. Charge transport occurs via a series of "hops" between these localized states. This process is thermally activated and can be described by two primary models:
Hopping Transport: This is the dominant mechanism in most amorphous organic films. A charge carrier (e.g., a hole on a triphenylamine moiety) moves to an adjacent neutral molecule. The rate of hopping is dependent on the energetic disorder (variation in site energies) and positional disorder (variation in intermolecular distances and orientations). The process requires thermal energy to overcome the energy barriers between sites.
Tunneling Transport: Quantum mechanical tunneling allows a charge carrier to pass through a potential barrier between two sites without having the thermal energy to overcome it. Tunneling probability is highly sensitive to the distance between molecules, decreasing exponentially as the distance increases.
In reality, charge transport is often a combination of these processes, where a carrier might tunnel across a short distance between isoenergetic sites or require thermal activation to hop to a site with a different energy level.
Carrier mobility (µ), a measure of how quickly a charge carrier can move through a material under an electric field, is critically dependent on the solid-state morphology. The way this compound molecules pack together in a thin film dictates the efficiency of charge transport.
Molecular Packing: Close and ordered packing of molecules minimizes the intermolecular distance, which significantly increases the electronic coupling (orbital overlap) between adjacent molecules. Stronger electronic coupling facilitates faster hopping rates and, consequently, higher carrier mobility. The triphenylamine core is known to facilitate hole transport, and dense packing can create effective pathways for holes to move through the material.
Table 2: Key Factors Influencing Carrier Mobility in Organic Films
| Factor | Description | Impact on Carrier Mobility |
| Intermolecular Distance | The average distance between adjacent molecules. | Decreasing distance increases electronic coupling and mobility. |
| Molecular Orientation | The relative orientation of neighboring molecules. | Favorable π-orbital overlap enhances charge transport pathways. |
| Energetic Disorder | Variations in the energy levels of localized states. | Increased disorder leads to more charge trapping and lower mobility. |
| Positional Disorder | Lack of long-range order in molecular positions. | High disorder disrupts transport pathways, reducing mobility. |
| Crystallinity | The degree of structural order in the film. | Higher crystallinity generally leads to higher mobility, though grain boundaries can be detrimental. |
This is an interactive data table summarizing the factors affecting charge transport.
Electrochemical Probing of Redox Processes and Energy Levels (e.g., Cyclic Voltammetry)
The electrochemical behavior of this compound and related triphenylamine (TPA) derivatives is a critical aspect of their electronic functionality. Techniques such as cyclic voltammetry (CV) are instrumental in elucidating the redox processes, determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and assessing the stability of the charged species formed. These parameters are fundamental to understanding the material's suitability for various optoelectronic applications.
The core chemical structure, featuring a nitrogen atom connected to three phenyl rings in a propeller-like geometry, endows TPA derivatives with a low ionization potential and the ability to be easily oxidized. researchgate.net This process typically involves the removal of an electron from the nitrogen atom, which is the primary electroactive center, leading to the formation of a stable radical cation. researchgate.net The electrochemical characteristics are, however, sensitive to the nature and position of substituents on the phenyl rings.
While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical properties can be inferred from closely related structures. For instance, the cyclic voltammogram of 4,4'-bis(4-vinylphenyl)triphenylamine (VBTPA), a molecule with two vinylphenyl substituents on the TPA core, provides valuable insights. researchgate.net The vinylstyryl group in the target compound is an extended conjugation of the vinylphenyl group, and thus, a similar redox behavior is anticipated.
In a typical cyclic voltammogram for a TPA derivative like VBTPA, a reversible oxidation wave is observed. researchgate.net This reversibility indicates that the generated radical cation is stable on the timescale of the CV experiment. The oxidation potential is a key parameter for estimating the HOMO energy level. The presence of electron-donating groups, such as the vinylstyryl moiety, on the TPA core is generally expected to lower the oxidation potential compared to the unsubstituted triphenylamine. researchgate.net This is due to the increased electron density on the nitrogen atom, which facilitates the removal of an electron. researchgate.net
The electrochemical oxidation of TPA derivatives can sometimes lead to dimerization, particularly if the para-positions of the phenyl rings are unsubstituted. ntu.edu.tw However, in this compound, the para-position of one phenyl ring is substituted, which can influence the stability and reaction pathways of the radical cation.
The HOMO and LUMO energy levels are crucial for determining the charge injection and transport properties of a material in an electronic device. These can be estimated from the onset potentials of the oxidation and reduction waves in the cyclic voltammogram, respectively, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Based on the available data for structurally similar compounds, the following table summarizes the expected electrochemical data for this compound systems.
| Parameter | Description | Estimated Value/Behavior |
| Oxidation Potential (Eox) | The potential at which the compound loses an electron. | A reversible oxidation wave is expected. The potential will be influenced by the extended conjugation of the vinylstyryl group. |
| Reduction Potential (Ered) | The potential at which the compound gains an electron. | Often not observed within the typical solvent window for TPA derivatives, indicating a high-lying LUMO level. |
| HOMO Energy Level | The energy of the highest occupied molecular orbital, estimated from the oxidation potential. | Expected to be in a range suitable for hole transport materials, influenced by the electron-donating nature of the vinylstyryl group. |
| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital, estimated from the reduction potential. | Generally high, reflecting the electron-rich nature of the TPA core. |
| Electrochemical Band Gap (Eg) | The difference between the LUMO and HOMO energy levels. | Can be estimated from the onsets of the oxidation and reduction potentials. |
It is important to note that the exact values of the redox potentials and energy levels are dependent on the experimental conditions, including the solvent, supporting electrolyte, and scan rate used in the cyclic voltammetry measurement. researchgate.net
Polymerization Studies and Material Architectures Based on N,n Diphenyl 4 4 Vinylstyryl Aniline
Radical Polymerization of Vinylstyryl Moieties
The presence of vinylstyryl groups in N,N-Diphenyl-4-(4-vinylstyryl)aniline allows for the formation of polymers through radical polymerization, a common and versatile method for creating long-chain molecules from vinyl monomers.
Initiation and Propagation Mechanisms in Free Radical Polymerization
Free radical polymerization is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. libretexts.org
Initiation: The process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes, releasing nitrogen gas and forming two isobutyronitrile (B166230) radicals. libretexts.org These highly reactive radicals then attack the vinyl group of the this compound monomer, creating a new, more stable benzylic radical and initiating the polymerization chain. libretexts.org
The initiation process can be represented as follows:
Decomposition of Initiator (AIBN): (NC(CH₃)₂CN)₂ → 2 (CH₃)₂C(CN)• + N₂
Addition to Monomer: (CH₃)₂C(CN)• + CH₂=CHC₆H₄C₆H₄N(C₆H₅)₂ → (CH₃)₂C(CN)CH₂-CH•(C₆H₄C₆H₄N(C₆H₅)₂)
Propagation: The newly formed monomer radical then adds to another monomer molecule, propagating the polymer chain. This process repeats, rapidly increasing the molecular weight of the polymer. The addition occurs in a head-to-tail fashion to maintain the more stable benzylic radical at the growing chain end. libretexts.org
Chain Propagation: (Monomer)• + n(Monomer) → (Monomer)ₙ₊₁•
The kinetics of free-radical polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. cmu.edu
In a study on the AIBN-initiated free radical polymerization of a similar vinyl-substituted diphenylamine (B1679370) (vDPA), the reaction was carried out in toluene (B28343) at 65°C. umass.edu This resulted in the formation of a homopolymer, demonstrating the feasibility of polymerizing such monomers via a radical pathway. umass.edu
Copolymerization Strategies with Diverse Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the resulting polymer. This compound can be copolymerized with various vinyl monomers to create materials with a combination of properties derived from each constituent.
Copolymerization with Styrene (B11656): Copolymerization with styrene is a common strategy. In the case of a vinyl-substituted diphenylamine (vDPA), random copolymers with styrene were synthesized. It was observed that diluting the diphenylamine units with styrene units reduced concentration quenching of fluorescence, leading to higher quantum yields. umass.edu Furthermore, the incorporation of styrene improved the film-forming properties of the resulting copolymer. umass.edu
Copolymerization with Methacrylates: Copolymerization with acrylic monomers like methyl methacrylate (B99206) (MMA) is another viable approach. The reactivity ratios of the comonomers determine the composition and sequence distribution in the final copolymer. For instance, in the copolymerization of N-vinyl-2-pyrrolidone (NVP) with MMA, the reactivity ratios indicated a higher incorporation of MMA into the copolymer chain. tubitak.gov.tr Similar studies would be necessary to determine the reactivity ratios for this compound with MMA to predict the resulting copolymer structure. The copolymerization of MMA with N-phenylmaleimide has been shown to result in copolymers with significantly improved thermal stability. nih.gov
The general scheme for copolymerization involves the reaction of the growing polymer radical with either of the two monomers present in the reaction mixture. The relative rates of these reactions are determined by the monomer reactivity ratios.
Electropolymerization and Film Deposition Techniques
The triphenylamine (B166846) core of this compound is electrochemically active, allowing for polymerization and direct deposition of thin polymer films onto electrode surfaces. This technique is particularly advantageous for the fabrication of electronic and optoelectronic devices.
Mechanism of Electrochemical Polymerization on Electrode Surfaces
Electrochemical polymerization of triphenylamine derivatives proceeds through an oxidative coupling mechanism. mdpi.com When a potential is applied to an electrode immersed in a solution containing the monomer, the triphenylamine moiety undergoes oxidation to form a radical cation. mdpi.com These radical cations are highly reactive and can couple with each other, typically at the para-positions of the phenyl rings, to form a dimer. This dimer is also electroactive and can be further oxidized to a radical cation, which then reacts with another monomer radical cation to propagate the polymer chain. This process continues, leading to the growth of a polymer film on the electrode surface. mdpi.comresearchgate.net
The key steps in the electropolymerization of triphenylamine-based monomers are:
Oxidation of the Monomer: TPA → TPA•⁺ + e⁻
Radical Cation Coupling: 2 TPA•⁺ → TPA-TPA²⁺
Deprotonation: TPA-TPA²⁺ → (TPA-TPA) + 2H⁺
Chain Propagation: (TPA)ₙ is oxidized and couples with a monomer radical cation.
This mechanism results in the formation of a polymer with tetraphenylbenzidine linkages. mdpi.com
Formation of Thin Films and Controlled Morphologies
Electropolymerization is a powerful technique for the direct fabrication of thin polymer films on conductive substrates. researchgate.net The thickness and morphology of the deposited film can be controlled by various electrochemical parameters, such as the applied potential, current density, scan rate in cyclic voltammetry, and the concentration of the monomer in the electrolyte solution. researchgate.net
For triphenylamine-based polymers, electropolymerization has been successfully used to create uniform and adherent thin films. mdpi.com The morphology of these films can range from smooth and compact to more porous and fibrous structures, depending on the polymerization conditions and the specific monomer structure. researchgate.net The ability to control film morphology is crucial for optimizing the performance of devices where the interface between the polymer film and other layers is critical.
Integration into Polymeric Architectures for Functional Materials
The polymers derived from this compound, whether through radical polymerization or electropolymerization, possess properties that make them highly suitable for a range of functional material applications, particularly in organic electronics.
The triphenylamine unit is well-known for its excellent hole-transporting capabilities. ethernet.edu.et Polymers incorporating this moiety are often used as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other electronic devices. researchgate.netmdpi.comnih.govosti.gov The integration of this compound into a polymer backbone results in materials that combine good processability with efficient hole transport.
For instance, new hole transport polymers have been synthesized by the polyaddition of N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine with divinyl or diisopropenyl benzene. These polymers exhibit high glass transition temperatures and low oxidation potentials, which are desirable properties for HTLs. researchgate.net Similarly, a dopant-free hole-transporting material based on a polyfluorene backbone with triphenylamine side chains has been developed for high-performance inverted perovskite solar cells. mdpi.comnih.gov
The ability to form copolymers allows for the fine-tuning of the electronic and physical properties of these materials. By copolymerizing this compound with other monomers, it is possible to adjust the energy levels (HOMO/LUMO), solubility, and film-forming characteristics to match the requirements of specific device architectures.
Below is an interactive data table summarizing the polymerization methods and potential applications of polymers derived from this compound and related compounds.
| Polymerization Method | Monomers | Key Findings | Potential Applications |
| Free Radical Polymerization | vinyl-substituted diphenylamine (vDPA) | Homopolymer synthesized using AIBN initiator. umass.edu | Organic electronics |
| Free Radical Copolymerization | vDPA and Styrene | Reduced fluorescence quenching, improved film-forming properties. umass.edu | Organic Light-Emitting Diodes (OLEDs) |
| Electropolymerization | Triphenylamine derivatives | Formation of thin films via oxidative coupling of radical cations. mdpi.comresearchgate.net | Electrochromic devices, sensors |
| Polyaddition | N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine and divinyl benzene | High glass transition temperature and low oxidation potential polymers. researchgate.net | Hole-Transport Layers (HTLs) in electronic devices |
Design of Conjugated Polymers with this compound as a Repeat Unit
The design of conjugated polymers using this compound as a monomeric repeat unit is a promising yet underexplored field. The presence of the vinyl group suggests that this monomer could undergo polymerization through various mechanisms, such as radical, cationic, or anionic polymerization, to form a homopolymer, poly(this compound).
Furthermore, its structure lends itself to copolymerization with other vinyl-containing or aromatic monomers. This could allow for the fine-tuning of the resulting polymer's properties, including its band gap, solubility, and charge transport characteristics. For instance, copolymerization with electron-accepting monomers could lead to materials with interesting intramolecular charge transfer properties, which are desirable for applications in organic electronics.
A hypothetical study in this area would involve the synthesis of such polymers, followed by their characterization using techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity, nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure, and thermal analysis (TGA/DSC) to assess their stability. The optical and electrochemical properties would then be investigated using UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry, to understand their potential for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fabrication of Hybrid Materials and Composites
The incorporation of this compound, or polymers derived from it, into hybrid materials and composites is another area ripe for exploration. Hybrid materials, which combine organic and inorganic components at the nanoscale, could leverage the unique electronic properties of the aniline (B41778) derivative.
For example, the compound could be used to functionalize the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides) to improve their dispersibility in a polymer matrix and to facilitate charge transfer between the two components. Such hybrid materials could find applications in photocatalysis or as advanced sensor materials.
In the realm of composites, polymers based on this compound could be blended with other polymers to create materials with enhanced mechanical, thermal, or electronic properties. The triphenylamine moiety is known for its hole-transporting capabilities, suggesting that composites incorporating these polymers could be developed for use as hole-transport layers in electronic devices.
Research in this domain would focus on the methods of fabrication, such as solution casting, spin coating, or in-situ polymerization, to create these hybrid materials and composites. Characterization would involve techniques like transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to study the morphology and dispersion of the components, along with a suite of spectroscopic and electrical measurements to evaluate the performance of the final material.
At present, specific research findings and data tables for the polymerization studies and material architectures based on this compound are not available in the public domain. The information presented here is based on the potential research directions for this compound, in line with the structured outline provided.
Advanced Research Applications in Organic Functional Materials
Principles for Design of Organic Light-Emitting Devices (OLEDs)
OLEDs are solid-state devices that convert electricity into light through the electroluminescence of organic thin films. The performance of an OLED is critically dependent on the properties of the materials used in its multilayer structure, which typically includes a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL), sandwiched between two electrodes. Derivatives of N,N-Diphenyl-4-(4-vinylstyryl)aniline are particularly relevant for the HTL and EML.
The Hole Transport Layer (HTL) plays a crucial role in the efficient operation of an OLED. Its primary functions are to facilitate the injection of holes from the anode and transport them to the emissive layer, while simultaneously blocking the passage of electrons from the EML to the anode. This confinement of charge carriers within the emissive layer enhances the probability of their recombination to form excitons, thereby increasing device efficiency.
Key design principles for an effective HTL material include:
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL material must be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection. A stepwise energy level alignment between adjacent layers is crucial for efficient charge transfer. mdpi.com
High Hole Mobility: To ensure that holes are efficiently transported to the emissive layer and to prevent charge accumulation at interfaces, which can lead to device degradation, a high hole mobility (typically in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹) is required. bates.edu The triphenylamine (B166846) moiety, a core component of this compound, is well-known for its excellent hole-transporting characteristics. rsc.org
High Glass Transition Temperature (Tg): Materials with a high Tg exhibit greater morphological and thermal stability. This is critical for preventing the deformation of the thin organic layers under the heat generated during device operation, thus ensuring a long operational lifetime for the OLED.
Electron Blocking Capability: A large energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of the HTL material is desirable. A high LUMO level creates a significant energy barrier for electrons, preventing them from leaking from the EML to the anode and quenching excitons at the HTL/EML interface.
Film-Forming Properties: The HTL material must be capable of forming smooth, uniform, and amorphous thin films. An amorphous morphology ensures isotropic charge transport and prevents issues like light scattering at grain boundaries that can occur in crystalline films.
Derivatives of this compound, which belong to the class of triphenylamine-based compounds, are excellent candidates for HTL materials due to their inherent high hole mobility and suitable HOMO energy levels that can be tuned through chemical modification. rsc.orgresearchgate.net
The emissive layer is the heart of an OLED, where injected electrons and holes recombine to form excitons (bound electron-hole pairs), which then radiatively decay to produce light. The efficiency of this process is governed by the principles of exciton (B1674681) management. In fluorescent OLEDs, only singlet excitons (25% of the total) can emit light, limiting the theoretical maximum internal quantum efficiency. Phosphorescent OLEDs can harvest both singlet and triplet excitons (100%), but often rely on expensive heavy metal complexes.
Effective EML engineering focuses on maximizing the radiative decay of excitons and minimizing non-radiative quenching pathways. Key strategies include:
Host-Guest System: The EML often consists of a host material doped with a small amount of a guest emitter. Charge carriers are primarily transported through the host material, and the excitons formed on host molecules are then transferred to the guest molecules, which have a smaller energy gap and emit light of the desired color. rsc.org This approach prevents self-quenching of the emitter molecules and allows for color tuning. Triphenylamine-stilbene derivatives can function as either the host or the emitter, particularly for blue and green light. bates.edu
Broadening the Recombination Zone: Confining the electron-hole recombination to a very narrow zone can lead to high exciton densities, which in turn increases the probability of non-radiative quenching processes like triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ). rsc.org Engineering the EML with a graded dopant concentration or using mixed-host layers can broaden the recombination zone, reducing local exciton concentrations and improving device efficiency and stability at high brightness. mdpi.com
Exciton Confinement: To ensure that all excitons contribute to light emission, they must be confined within the EML. This is achieved by selecting HTL and ETL materials with higher triplet energies than the emissive material, creating an energy barrier that prevents excitons from diffusing out of the EML and being non-radiatively quenched. rsc.org
Donor-Acceptor (D-A) Architectures: Molecules designed with electron-donating and electron-accepting moieties linked by a π-bridge, similar to the structure of functionalized this compound derivatives, can exhibit efficient intramolecular charge transfer. This characteristic is beneficial for creating materials with high quantum yields and for developing advanced emitters, such as those utilized in Thermally Activated Delayed Fluorescence (TADF), which offers a pathway to harvest triplet excitons without heavy metals. scispace.com
The versatility of the triphenylamine-stilbene scaffold allows its derivatives to be incorporated into various layers of an OLED stack, serving as hole-transporters, emitters, or hosts in the emissive layer. The specific device architecture is chosen to optimize charge balance, recombination efficiency, and color purity.
For instance, derivatives of distyrylbenzene (B1252955), which share the stilbene (B7821643) core, have been used as the primary blue-emitting material. In one such device, a pure blue emission was achieved by sandwiching the distyrylbenzene derivative between a hole-transporting layer of NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) and an electron-transporting layer of Alq3 (Tris(8-hydroxyquinolinato)aluminium). bates.edu The performance of such devices is highly dependent on the layer thicknesses and the specific materials used for charge transport and injection.
Another approach involves using triphenylamine derivatives as hole-transporting emitters, where the material serves the dual function of transporting holes and emitting light. This simplifies the device structure. For example, a triphenylamine derivative end-capped with a pyrene (B120774) arm (PyTPA) was used as the emitter in a device with the structure: ITO / NPB (HTL) / PyTPA (EML) / TPBi (ETL) / LiF / Al. This device exhibited deep-blue emission with excellent performance characteristics. ucf.eduwashington.edu
The following table summarizes the performance of representative OLEDs utilizing derivatives structurally related to this compound, showcasing their potential in high-performance display and lighting applications.
| Device Structure / Emitter | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Color | CIE Coordinates (x, y) |
|---|---|---|---|---|
| HSTP Derivative bates.edu | 15,830 | 4.88 | Pure Blue | (0.16, 0.13) |
| PyTPA (TPA-Pyrene) ucf.eduwashington.edu | - | - | Deep Blue | (0.14, 0.11) |
| TBAN (TPA-Anthracene-BT) scispace.com | 74,820 | 12.1 | Orange | - |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes for Scalable Production
The future commercial viability of N,N-Diphenyl-4-(4-vinylstyryl)aniline is contingent upon the development of efficient and scalable synthetic methodologies. Current laboratory-scale syntheses, while suitable for initial investigations, may not be economically feasible for large-scale production. Future research should focus on exploring alternative and more efficient synthetic pathways.
Furthermore, the exploration of greener synthetic routes, employing less hazardous solvents and reagents, and minimizing waste generation will be essential for sustainable large-scale production. This could involve investigating biocatalytic methods or solvent-free reaction conditions.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Wittig Reaction | High yields, well-established | Stoichiometric use of phosphonium (B103445) ylide, generation of triphenylphosphine (B44618) oxide waste |
| Heck Coupling | Good functional group tolerance, catalytic | Use of palladium catalysts (cost and toxicity), requires halide or triflate starting materials |
| Horner-Wadsworth-Emmons | Higher E-alkene selectivity, water-soluble byproducts | Requires phosphonate (B1237965) esters, sensitive to steric hindrance |
| Direct Arylation | Fewer synthetic steps, reduced waste | Catalyst development is ongoing, regioselectivity can be an issue |
Advanced Characterization Techniques for In-Operando Mechanism Studies
A deep understanding of the structure-property-performance relationships of this compound in operational devices is paramount for its rational design and optimization. While conventional characterization techniques provide valuable ex-situ information, in-operando studies, which probe the material under actual working conditions, are crucial for elucidating dynamic processes and degradation mechanisms.
Future research should increasingly employ advanced in-operando characterization techniques. For example, in-situ and real-time spectroscopic ellipsometry can be utilized to monitor the morphological and optical properties of thin films of this compound during device operation or degradation studies. aip.orgacs.org This can provide insights into film stability, swelling, and changes in refractive index and extinction coefficient, which are critical for optical device performance. horiba.comyoutube.comqd-uki.co.uk
Operando Raman spectroscopy is another powerful tool that can probe the vibrational modes of the molecule in real-time. This could be used to track chemical changes, such as oxidation or dimerization of the triphenylamine (B166846) core, which are known degradation pathways for this class of materials. scispace.com By correlating spectroscopic changes with device performance metrics, a clearer picture of the degradation mechanisms can be established.
Furthermore, techniques like in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can provide information on the molecular packing and orientation of this compound in thin films as a function of external stimuli like temperature or electric field. This is particularly important for understanding charge transport properties in organic electronic devices.
Development of Multi-Stimuli Responsive Systems
The triphenylamine moiety is known to impart stimuli-responsive properties to molecules. researchgate.net Future research should focus on harnessing and expanding these properties in this compound to create novel "smart" materials. This could involve designing systems that respond to a variety of external stimuli, such as light (photochromism), mechanical force (mechanochromism), and chemical analytes (chemochromism). rsc.orgrsc.org
For instance, the vinylstyryl group could be functionalized to introduce photo-switchable units, leading to materials whose optical or electronic properties can be reversibly modulated by light. The inherent mechanofluorochromic potential of triphenylamine derivatives could also be explored, where the solid-state fluorescence of this compound changes in response to mechanical stress. This could have applications in stress sensing and damage detection in materials.
The electron-rich nature of the triphenylamine core also makes it a potential candidate for redox-based stimuli-responsive systems. The reversible oxidation of the nitrogen atom can lead to significant changes in the absorption and emission properties of the molecule. This could be exploited in the development of electrochromic materials and redox-switchable fluorescent probes.
Table 2: Potential Stimuli-Responsive Properties and Applications
| Stimulus | Responsive Property | Potential Application |
|---|---|---|
| Light | Photochromism, Photoswitchable fluorescence | Optical data storage, smart windows, photolithography |
| Mechanical Force | Mechanochromism, Mechanoluminescence | Stress sensors, security inks, damage detection |
| Electric Field | Electrochromism | Smart windows, displays, electronic paper |
| Chemicals/Ions | Chemochromism, Chemifluorescence | Chemical sensors, environmental monitoring |
Integration with Emerging Device Platforms and Architectures
While triphenylamine derivatives have been extensively studied as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), there are significant opportunities to integrate this compound into a wider range of emerging device platforms. rsc.orgnih.govrsc.org
In the realm of flexible and wearable electronics , the processability and film-forming properties of this compound could be advantageous. Research could focus on incorporating it into flexible OLED displays, wearable sensors, and conformable photodetectors. Its vinyl groups also offer the potential for cross-linking, which could enhance the mechanical robustness and stability of the material in flexible device architectures.
Another exciting frontier is neuromorphic computing , which aims to mimic the structure and function of the human brain. Polymer-based memristors are being explored as building blocks for artificial synapses. researchgate.net The redox activity of the triphenylamine core in this compound could potentially be harnessed to create memristive devices with tunable resistive states, making it a candidate for investigation in this area.
Computational-Experimental Feedback Loops for Rational Design
To accelerate the discovery and optimization of materials based on the this compound scaffold, a synergistic approach combining computational modeling and experimental validation is essential. The establishment of computational-experimental feedback loops can guide the rational design of new derivatives with tailored properties.
High-throughput computational screening using methods like density functional theory (DFT) can be employed to predict the electronic and optical properties of a large library of virtual derivatives. frontiersin.orgresearchgate.net This can help to identify promising candidates with, for example, optimized energy levels for efficient charge injection/extraction in electronic devices or specific absorption/emission characteristics. researchgate.net
Machine learning (ML) models can be trained on existing experimental and computational data to predict the properties and performance of new, untested molecules. nih.govacs.orgresearchgate.netresearchgate.netexeter.ac.uk This data-driven approach can significantly reduce the time and resources required for materials discovery by prioritizing the synthesis and characterization of the most promising candidates. youtube.comupenn.edu
The insights gained from these computational studies can then guide experimental efforts. Newly synthesized and characterized compounds provide valuable data to refine and improve the predictive power of the computational models, thus closing the feedback loop. This iterative process of prediction, synthesis, and characterization will be instrumental in unlocking the full potential of this compound and its derivatives for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
